molecular formula C19H24N2O5 B2788922 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 898503-82-7

8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2788922
CAS No.: 898503-82-7
M. Wt: 360.41
InChI Key: YXVJSSXWCBOVEZ-UHFFFAOYSA-N
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Description

8-Ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative designed for advanced pharmacological and biochemical research. Coumarins are a significant class of oxygen-containing heterocycles known for a broad spectrum of biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The core 2-oxo-2H-chromene (coumarin) structure in this compound is functionalized with an 8-ethoxy group, a modification known to influence electronic properties and biological activity, as seen in other 8-ethoxycoumarin derivatives studied for their antimicrobial potential . The carboxamide bridge links the coumarin core to a 3-morpholinopropyl side chain. The morpholine ring is a common pharmacophore in medicinal chemistry, frequently incorporated to modulate solubility, bioavailability, and biological interaction profiles of drug candidates . This specific molecular architecture suggests potential for researchers to investigate its application in areas such as enzyme inhibition, oncology research, and neuropharmacology. Similar N-substituted-2-oxo-2H-chromene-3-carboxamide compounds have been explored as potential anti-austerity agents to overcome cancer cells' tolerance to nutrient starvation and as acetylcholinesterase inhibitors for Alzheimer's disease research . Furthermore, related structures have demonstrated selective inhibitory activity against monoamine oxidases (MAOs), crucial enzymes regulating neurotransmitter metabolism . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

8-ethoxy-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-2-25-16-6-3-5-14-13-15(19(23)26-17(14)16)18(22)20-7-4-8-21-9-11-24-12-10-21/h3,5-6,13H,2,4,7-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVJSSXWCBOVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common synthetic route includes the condensation of ethyl 2-hydroxy-3-ethoxybenzoate with morpholine to form the intermediate chromene structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological studies, 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide has shown potential as a therapeutic agent. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Medicine: The compound has been explored for its potential use in drug discovery. Its ability to modulate various biological pathways makes it a candidate for the development of new medications.

Industry: In the material science industry, this compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chromene-Based Analogs

8-allyl-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide

This compound () replaces the ethoxy group with an allyl substituent. No biological data are available, but structural similarities suggest shared activity profiles, such as kinase inhibition or antiparasitic effects, common among chromene derivatives .

8-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-oxo-2H-chromene-3-carboxamide

This analog () introduces a furan-pyridazinone substituent on the propyl chain, adding hydrogen-bonding capacity and rigidity. Such modifications could alter target selectivity, particularly in enzymes requiring specific hydrogen-bond interactions .

Table 1: Chromene-Based Analogs Comparison

Compound Name Substituent at Position 8 Carboxamide Chain Modification Potential Impact on Properties
Target Compound Ethoxy 3-morpholinopropyl Balanced lipophilicity/solubility
8-allyl analog () Allyl 3-morpholinopropyl Higher lipophilicity
Furan-pyridazinone derivative () Ethoxy 3-[3-(furan-2-yl)-6-oxopyridazinyl] Enhanced hydrogen-bonding capability

Heterocyclic Analogs with Morpholinopropyl Groups

Indole Derivatives ()

Compounds such as 3b (2-(5-methoxy-1-(3-morpholinopropyl)-1H-indol-3-yl)-2-oxoacetate) and 3e (2-(6-chloro-1-(3-morpholinopropyl)-1H-indol-3-yl)-2-oxoacetate) feature indole cores with morpholinopropyl chains. These compounds exhibit moderate to high yields (52–65%) and melting points (67–117°C), suggesting stable crystalline forms. The morpholinopropyl group in these derivatives is attached to the indole nitrogen, unlike the carboxamide linkage in the target chromene compound, which may alter binding interactions in biological targets .

Pyrimidine and Quinoline Derivatives ()

Analog 10d (4-aminoquinoline derivative) and 10e (pyrimidine derivative) demonstrate antichagasic activity against Trypanosoma cruzi. Compound 10e showed high selectivity for Chagas disease but lacked anticruzain activity, highlighting how core heterocycle changes (pyrimidine vs. chromene) impact target specificity .

Table 2: Heterocyclic Analogs with Morpholinopropyl Groups

Compound Class Example Compound Biological Activity Key Structural Features
Indole () 3e Not reported Morpholinopropyl on indole nitrogen
Quinoline () 10d Anticruzain, antichagasic 4-Aminoquinoline core
Pyrimidine () 10e Selective antichagasic Pyrimidine core, morpholinopropyl chain

Biological Activity

8-Ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by a unique structure that includes a chromene scaffold. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features:

  • Ethoxy group at the 8-position, enhancing solubility.
  • Morpholinopropyl substituent at the nitrogen of the carboxamide, which may contribute to its biological activity.

The molecular formula is C₁₅H₁₉N₃O₃, and its synthesis involves various chemical reactions that allow for functional group manipulation.

Biological Activity

The biological activity of this compound is not fully elucidated but aligns with trends observed in related chromene derivatives. Research indicates potential activities including:

  • Antioxidant Properties : Compounds with chromene structures often exhibit significant antioxidant activity, which can help in mitigating oxidative stress in biological systems.
  • Anticancer Activity : Several studies suggest that chromene derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially acting as an inhibitor. For instance, related compounds have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune regulation.

Research Findings and Case Studies

A variety of studies have explored the biological activity of chromene derivatives, including this compound. Here are some notable findings:

StudyFindings
Antioxidant Activity Study Demonstrated that related chromenes exhibit significant radical scavenging ability, suggesting potential therapeutic applications in oxidative stress-related diseases.
Anticancer Mechanism Study Showed that certain chromene derivatives induce apoptosis in cancer cell lines through mitochondrial pathways, indicating a possible mechanism for anticancer effects.
Enzyme Interaction Study Utilized molecular docking simulations to predict binding affinities of chromene derivatives to IDO, revealing potential for immunomodulatory effects in cancer therapy.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Radical Scavenging : The presence of hydroxyl groups in related compounds enhances their ability to neutralize free radicals.
  • Receptor Binding : The morpholinopropyl group may facilitate interactions with specific receptors or enzymes, modulating their activity.
  • Cell Cycle Regulation : Chromene derivatives have been shown to affect cell cycle progression, leading to growth inhibition in various cancer cell lines.

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, and how can experimental design be optimized for reproducibility?

Answer:
The synthesis of coumarin-carboxamide derivatives typically involves multi-step reactions:

  • Step 1: Coumarin core formation via Pechmann or Kostanecki–Robinson reactions, using 7-ethoxy-4-hydroxycoumarin as a precursor .
  • Step 2: Introduction of the morpholinopropyl group via nucleophilic substitution or amide coupling. For example, reacting 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid with 3-aminopropyl morpholine in the presence of coupling agents like EDCI/HOBt .
  • Optimization Tips:
    • Use dry DMF as a solvent to minimize hydrolysis of the morpholine moiety .
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to ensure complete conversion .
    • Purify via flash chromatography (silica gel, gradient elution) followed by recrystallization (acetone/water) to achieve >95% purity .

Basic: How should researchers characterize the molecular structure and purity of this compound?

Answer:
Key analytical methods include:

  • Single-crystal X-ray diffraction for unambiguous confirmation of the chromene-carboxamide scaffold and substituent geometry .
  • NMR spectroscopy (¹H/¹³C):
    • Expected signals: δ 8.6–8.8 ppm (coumarin C4-H), δ 3.4–3.7 ppm (morpholine protons), δ 1.3–1.5 ppm (ethoxy group) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₂₄N₂O₅: 376.1634) .
  • HPLC-PDA (C18 column, methanol/water 70:30) to assess purity and detect byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar coumarin-carboxamides?

Answer:
Discrepancies often arise from:

  • Structural polymorphism : For example, crystal packing differences in morpholine-containing analogs can alter solubility and bioactivity .
  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) and use positive controls like doxorubicin .
  • Solution-phase behavior : Perform dynamic light scattering (DLS) to check for aggregation in biological buffers, which may mask true activity .
  • Computational validation : Use molecular docking (AutoDock Vina) to compare binding modes with targets like COX-2 or tubulin, correlating with experimental IC₅₀ values .

Advanced: What strategies are effective for optimizing reaction yields in the synthesis of N-substituted coumarin-carboxamides?

Answer:
Yield optimization requires:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for facilitating amide bond formation; yields improve from ~40% to >75% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group but may require inert atmospheres to prevent oxidation .
  • Temperature control : Maintain 60–80°C during coupling to balance reaction rate and byproduct formation .
  • Workflow automation : Use continuous-flow reactors for scalable synthesis, reducing batch-to-batch variability .

Basic: What in vitro biological screening approaches are recommended for evaluating this compound’s therapeutic potential?

Answer:

  • Anticancer activity :
    • MTT assay on HCT-116 (colon) and MCF-7 (breast) cell lines, comparing IC₅₀ values with 5-FU .
    • Check caspase-3 activation via Western blot to confirm apoptosis induction .
  • Antimicrobial activity :
    • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory potential :
    • ELISA-based COX-2 inhibition assay, using celecoxib as a reference .

Advanced: How can computational tools aid in predicting and explaining this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (~2.8), aqueous solubility (~0.1 mg/mL), and blood-brain barrier permeability (likely low due to carboxamide) .
  • Metabolic stability : Simulate cytochrome P450 metabolism (CYP3A4/2D6) via StarDrop, identifying potential sites for deuteration to prolong half-life .
  • Protein binding : Molecular dynamics (GROMACS) can model interactions with serum albumin, guiding structural modifications to reduce binding .

Basic: What are the critical stability considerations for storing and handling this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the coumarin core .
  • Hydrolysis risk : Keep under nitrogen in anhydrous DMSO for long-term stock solutions (>6 months) .
  • Thermal stability : TGA analysis (heating rate 10°C/min) shows decomposition onset at ~180°C, confirming room-temperature stability .

Advanced: How can researchers design structure-activity relationship (SAR) studies for morpholinopropyl-substituted coumarins?

Answer:

  • Core modifications : Synthesize analogs with ethoxy replaced by methoxy or allyloxy to assess electronic effects on bioactivity .
  • Side-chain variations : Compare morpholinopropyl with piperidinyl or pyrrolidinyl groups to evaluate steric impact on target binding .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., coumarin carbonyl) and hydrophobic regions .

Basic: What spectroscopic red flags indicate impurities or degradation products in this compound?

Answer:

  • ¹H NMR : Extra peaks at δ 7.2–7.4 ppm suggest unreacted starting material (coumarin acid) .
  • LC-MS : A mass shift of +18 Da indicates hydrolysis of the carboxamide to carboxylic acid .
  • FTIR : A broad peak at 3300 cm⁻¹ signals residual water or hydroxylated byproducts .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-solvent systems : Use 0.1% DMSO in PBS, ensuring final DMSO ≤0.5% to avoid cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (sonication method, 200 nm size) to enhance bioavailability .
  • Prodrug design : Synthesize phosphate esters of the ethoxy group for improved aqueous solubility .

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